9-Octadecene, 1-isocyanato-, (Z)-
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Overview
Description
9-Octadecene, 1-isocyanato-, (Z)-, also known as (Z)-9-Octadecene-1-isocyanate, is an organic compound with the molecular formula C19H35NO. It is a derivative of octadecene, where an isocyanate group is attached to the ninth carbon of the octadecene chain. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecene, 1-isocyanato-, (Z)- typically involves the reaction of octadecene with phosgene in the presence of a catalyst. The reaction conditions often require a controlled environment to ensure the proper formation of the isocyanate group. The process can be summarized as follows:
Starting Material: Octadecene
Reagent: Phosgene (COCl2)
Catalyst: Often a metal catalyst such as palladium or platinum
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of 9-Octadecene, 1-isocyanato-, (Z)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the following steps:
Raw Materials: Octadecene and phosgene
Reaction Setup: Continuous flow reactor with temperature and pressure control
Purification: The product is purified using distillation or recrystallization techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
9-Octadecene, 1-isocyanato-, (Z)- undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions, often at room temperature.
Major Products Formed
Urea Derivatives: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Carbamates: Produced via nucleophilic substitution reactions.
Scientific Research Applications
9-Octadecene, 1-isocyanato-, (Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 9-Octadecene, 1-isocyanato-, (Z)- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl, amino, and thiol groups present in various substrates. The pathways involved in its reactions are typically nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Octadecyl isocyanate: Similar structure but lacks the double bond present in 9-Octadecene, 1-isocyanato-, (Z)-.
Stearyl isocyanate: Another long-chain isocyanate with similar applications.
1-Octadecene: The parent hydrocarbon without the isocyanate group.
Uniqueness
9-Octadecene, 1-isocyanato-, (Z)- is unique due to the presence of both a double bond and an isocyanate group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. The double bond also provides additional reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C19H35NO |
---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
(Z)-1-isocyanatooctadec-9-ene |
InChI |
InChI=1S/C19H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h9-10H,2-8,11-18H2,1H3/b10-9- |
InChI Key |
RQSJMHPQNDDKRK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN=C=O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN=C=O |
Origin of Product |
United States |
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